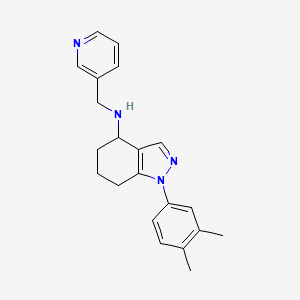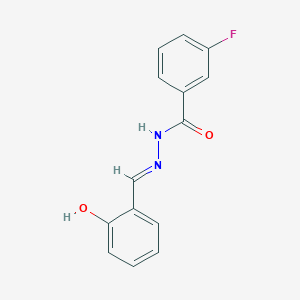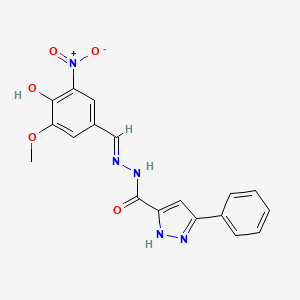![molecular formula C10H7F3N4O B6020202 3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B6020202.png)
3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders involving aberrant BCR signaling.
Mecanismo De Acción
3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking downstream signaling pathways that are essential for B-cell survival and proliferation. This leads to apoptosis of cancer cells and suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to selectively target BTK and have minimal off-target effects on other kinases. In preclinical studies, this compound has demonstrated good pharmacokinetic properties and oral bioavailability, making it suitable for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one is its high potency and selectivity for BTK, which allows for effective inhibition of BCR signaling at lower doses than other BTK inhibitors. However, like other kinase inhibitors, this compound may have limitations in terms of toxicity and resistance development in clinical settings.
Direcciones Futuras
There are several potential future directions for research on 3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies and autoimmune diseases.
2. Combination therapy with other agents targeting the BCR signaling pathway, such as CD20 antibodies or PI3K inhibitors.
3. Development of biomarkers to predict response to this compound and monitor treatment efficacy.
4. Investigation of the role of BTK in other diseases, such as solid tumors and viral infections.
5. Optimization of this compound structure and pharmacokinetics to improve its therapeutic potential.
Métodos De Síntesis
The synthesis of 3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one involves several steps, starting from commercially available starting materials. The key intermediate is 3-(trifluoromethyl)aniline, which is reacted with cyanogen bromide and sodium azide to form the corresponding triazinone. The final product is obtained by treatment with a reducing agent and purification by column chromatography.
Aplicaciones Científicas De Investigación
3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells, leading to tumor regression and improved survival in animal models.
In addition to its potential as an anti-cancer agent, this compound has also been investigated for its role in autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). BCR signaling is known to contribute to the pathogenesis of these diseases, and inhibition of BTK with this compound has been shown to reduce inflammation and improve clinical outcomes in animal models.
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)anilino]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-2-1-3-7(4-6)15-9-16-8(18)5-14-17-9/h1-5H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWHGRQYWMCMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NN=CC(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6020124.png)
![methyl N-({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-N-methylglycinate](/img/structure/B6020129.png)

![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6020142.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6020149.png)
![2-amino-7-(quinolin-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6020159.png)


![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B6020184.png)

![(1S*,4S*)-2-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6020188.png)
![4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B6020191.png)
![2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime](/img/structure/B6020197.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(4-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6020210.png)